molecular formula C9H11NO B152004 (Indolin-4-yl)methanol CAS No. 905274-11-5

(Indolin-4-yl)methanol

Cat. No.: B152004
CAS No.: 905274-11-5
M. Wt: 149.19 g/mol
InChI Key: KIAXWXLKHCRJMK-UHFFFAOYSA-N
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Description

(Indolin-4-yl)methanol is an organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Indolin-4-yl)methanol typically involves the reduction of indole-4-carboxaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of indole-4-carboxaldehyde using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is one such method. This approach offers higher yields and is more suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form indole-4-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form (Indolin-4-yl)methane using stronger reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as halogens (e.g., bromine) or nitro groups can be introduced under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-4-carboxylic acid.

    Reduction: (Indolin-4-yl)methane.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

(Indolin-4-yl)methanol has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: Research has indicated its potential as a lead compound for developing new therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Indolin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness: (Indolin-4-yl)methanol is unique due to its specific substitution at the 4-position of the indole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1H-indol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-3,10-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAXWXLKHCRJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464292
Record name (Indolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905274-11-5
Record name (Indolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1H-indol-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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